molecular formula C15H24N5O8P B1260463 Dihydrozeatin riboside monophosphate CAS No. 31284-94-3

Dihydrozeatin riboside monophosphate

Cat. No.: B1260463
CAS No.: 31284-94-3
M. Wt: 433.35 g/mol
InChI Key: PHZVBJISZSHIRV-YXYADJKSSA-N
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Description

Dihydrozeatin riboside monophosphate is a type of cytokinin, a class of plant hormones that play crucial roles in regulating plant growth and development. Cytokinins are involved in various physiological processes, including cell division, leaf senescence, apical dominance, lateral root formation, stress tolerance, and nutritional signaling . This compound is one of the isoprenoid cytokinins, which are derivatives of adenine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydrozeatin riboside monophosphate typically involves the phosphorylation of dihydrozeatin riboside. This can be achieved through enzymatic or chemical methods. Enzymatic phosphorylation often uses specific kinases that transfer a phosphate group to the riboside. Chemical phosphorylation can be performed using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms or plants that overexpress the necessary enzymes for cytokinin biosynthesis. These methods can be optimized for large-scale production by controlling factors such as nutrient availability, pH, temperature, and aeration .

Chemical Reactions Analysis

Types of Reactions: Dihydrozeatin riboside monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of dihydrozeatin riboside .

Scientific Research Applications

Mechanism of Action

Dihydrozeatin riboside monophosphate exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signaling cascade that regulates gene expression and influences various physiological processes. The molecular targets include histidine kinases, which are part of the two-component signaling system in plants . This pathway ultimately leads to changes in cell division, differentiation, and stress responses .

Comparison with Similar Compounds

Uniqueness: Dihydrozeatin riboside monophosphate is unique due to its specific role in certain plant species and its distinct metabolic pathways. It has been shown to have different affinities for cytokinin receptors compared to other cytokinins, leading to unique physiological responses .

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h6-9,11-12,15,21-23H,2-5H2,1H3,(H,16,17,18)(H2,24,25,26)/t8?,9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZVBJISZSHIRV-YXYADJKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635826
Record name N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31284-94-3
Record name N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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